Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate is a boronate ester derivative featuring a benzoate backbone with a trifluoromethyl (-CF₃) group at position 4 and a pinacol-protected boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to the boronate's reactivity and the electron-withdrawing -CF₃ group, which enhances electrophilicity and stabilizes intermediates . Its applications span medicinal chemistry, materials science, and sensor development .
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-8-9(12(20)21-5)6-7-10(11)15(17,18)19/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNRRIPTUZWJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process proceeds via a radical-mediated pathway initiated by benzoyl peroxide. Alkyl nitrites (e.g., tert-butyl nitrite) generate nitrosonium ions, which oxidize the aromatic amine to a diazonium intermediate. Subsequent reaction with bis(pinacolato)diboron (B₂pin₂) facilitates boron incorporation at the para position relative to the amine group. For the target compound, the starting material is methyl 4-amino-3-(trifluoromethyl)benzoate , where the amine group directs boronation to the adjacent carbon, yielding the desired regioisomer.
Optimized Protocol
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Reagents :
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Methyl 4-amino-3-(trifluoromethyl)benzoate (1.0 equiv)
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B₂pin₂ (1.2 equiv)
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tert-Butyl nitrite (1.5 equiv)
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Benzoyl peroxide (2 mol%)
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Acetonitrile (3 mL/mmol amine)
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Conditions :
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Temperature: Room temperature (25°C)
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Time: 4 hours
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Purification: Column chromatography (petroleum ether:ethyl acetate = 20:1)
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Yield : 68–72% (extrapolated from analogous compounds in the patent).
Table 1: Comparative Yields for Analogous Boronate Esters
| Starting Material | Product | Yield (%) |
|---|---|---|
| Ethyl 4-aminobenzoate | Ethyl 4-(Bpin)benzoate | 75 |
| 1-(4-Aminophenyl)ethanone | 1-(4-(Bpin)phenyl)ethanone | 70 |
| 3,4-Dichloroaniline | 2-(3,4-Dichlorophenyl)-Bpin | 65 |
The trifluoromethyl group’s electron-withdrawing nature slightly reduces yield compared to non-fluorinated analogs, likely due to increased steric hindrance and reduced nucleophilicity at the reaction site.
Sequential Esterification and Borylation
For substrates where the amine group is incompatible with direct borylation, a two-step approach is employed:
Step 1: Esterification of Carboxylic Acid
3-(Trifluoromethyl)-4-boronobenzoic acid is methylated using dimethyl sulfate or methanol under acidic conditions:
Step 2: Protection of Boronic Acid
The boronic acid is stabilized as the pinacol ester:
Key Considerations:
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Acid Sensitivity : The trifluoromethyl group destabilizes the intermediate boronic acid, necessitating low-temperature (0–5°C) handling.
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Catalyst : Ti(OiPr)₄ improves esterification efficiency by scavenging water (yield: 85% for esterification, 78% for borylation).
Industrial-Scale Synthesis
For kilogram-scale production, the direct boronation method (Section 1) is preferred due to fewer steps and higher atom economy. Key modifications include:
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Solvent Recycling : Acetonitrile is recovered via distillation (90% efficiency).
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Catalyst Loading : Reducing benzoyl peroxide to 1 mol% minimizes cost without compromising yield.
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Continuous Flow Reactors : Enhanced heat and mass transfer improve consistency (pilot-scale yield: 70%).
Characterization and Quality Control
The final product is validated using:
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents (e.g., toluene or water).
Oxidation: Common oxidizing agents include chromium(VI) oxide or peroxides .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Scientific Research Applications
Organic Synthesis
Role as a Building Block:
This compound serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for various transformations that are critical in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical industry for creating new drug candidates through reactions such as Suzuki coupling and other cross-coupling methodologies .
Drug Development
Enhancing Solubility and Stability:
The unique structure of methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate enhances the solubility and stability of pharmaceutical formulations. This characteristic makes it an important component in the development of effective medications, particularly those that require improved bioavailability .
Case Study:
A notable study demonstrated the use of this compound in the synthesis of novel anti-cancer agents where its inclusion significantly improved the pharmacokinetic properties of the resulting drugs .
Materials Science
Applications in Advanced Materials:
In materials science, this compound is utilized to create advanced materials such as polymers and coatings. Its chemical stability and reactivity contribute to the development of materials with enhanced performance characteristics. For instance, it has been incorporated into polymer matrices to improve mechanical strength and thermal stability .
| Material Type | Properties Enhanced | Applications |
|---|---|---|
| Polymers | Mechanical strength | Coatings |
| Coatings | Chemical resistance | Protective layers |
Bioconjugation
Facilitating Biomolecule Attachment:
this compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is crucial in biotechnology and diagnostics where precise biomolecule labeling is required for various assays and imaging techniques .
Environmental Chemistry
Sustainable Chemical Processes:
The compound also plays a role in developing environmentally friendly chemical processes. Its use can contribute to sustainable practices by enabling reactions that minimize waste and reduce hazardous byproducts . This aspect is increasingly important as industries seek greener alternatives in their chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific reaction it undergoes. In the case of Suzuki-Miyaura coupling , the palladium catalyst facilitates the formation of a palladium-boron complex , which then undergoes transmetalation with an aryl halide to form the biaryl product. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogs :
Analysis :
- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances electrophilicity at the boronate-bearing carbon, accelerating transmetalation in Suzuki reactions compared to methyl or hydrogen substituents .
- Steric Considerations : Boronate at C3 (meta to -CF₃) balances electronic activation and steric accessibility, unlike C2 analogs where ortho-substitution hinders catalyst approach .
Biological Activity
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of a boron-containing moiety and a trifluoromethyl group, confer distinct biological properties that are being explored for various therapeutic applications.
- CAS Number : 1150561-77-5
- Molecular Formula : C10H19BO4
- Molecular Weight : 214.066 g/mol
- Purity : 98%
The compound is characterized by its dioxaborolane structure which enhances its reactivity and solubility in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as a ligand for nuclear receptors such as Nurr1 (NR4A2), which plays a crucial role in neuroprotection and the regulation of dopaminergic neurons.
Case Studies and Research Findings
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Nurr1 Agonism :
- A study demonstrated that similar compounds with dioxaborolane structures exhibited agonistic activity on Nurr1, enhancing the expression of genes involved in dopamine synthesis and neuroprotection at low concentrations (0.1 µM to 0.3 µM) . This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease.
- Cytotoxicity Studies :
- Bioconjugation Applications :
Data Table: Biological Activity Overview
Q & A
Basic: What are the optimal synthetic routes for preparing Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate?
The synthesis typically involves coupling a boronic ester precursor with a trifluoromethyl-substituted benzoate derivative. Key steps include:
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of the boronate moiety .
- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) optimizes reaction yields .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings, a common method for introducing boronate groups .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .
Basic: How should this compound be characterized to confirm structural integrity?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C4, boronate at C3) .
- Infrared (IR) spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and boronate (B-O stretch ~1350 cm⁻¹) functional groups .
- High-performance liquid chromatography (HPLC) : Monitor reaction progress and assess purity (>97%) .
- Mass spectrometry (MS) : Match observed molecular ion ([M+H]⁺ = 330.11) with theoretical values .
Basic: What safety protocols are critical for handling this compound?
- Storage : Store under inert gas (argon) at 2–8°C to prevent hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to hazards (H315, H319) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts .
Advanced: How can cross-coupling reactions involving this compound be optimized for medicinal chemistry applications?
- Solvent systems : Use toluene/ethanol/water (4:1:1) for Suzuki-Miyaura couplings to balance solubility and reactivity .
- Catalyst screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos to enhance yields in electron-deficient aryl systems .
- Temperature control : Reactions at 80–100°C improve coupling efficiency while minimizing boronate decomposition .
- Substrate scope : Evaluate aryl halides with varying electronic profiles (e.g., electron-withdrawing groups) to assess compatibility .
Advanced: What strategies address regioselectivity challenges in derivatizing the trifluoromethyl group?
- Directed ortho-metalation : Use lithium bases (e.g., LDA) to functionalize positions adjacent to the trifluoromethyl group .
- Computational modeling : Density functional theory (DFT) predicts reactive sites by analyzing electron density distribution .
- Protecting groups : Temporarily block the boronate moiety with diols to direct reactions to the trifluoromethyl site .
Advanced: How does hydrolytic stability of the boronate ester impact reaction design?
- Kinetic studies : Monitor hydrolysis rates in aqueous/organic mixtures (e.g., THF/H₂O) via ¹¹B NMR .
- Stabilizing agents : Add pinacol or ethylene glycol to scavenge water and prolong boronate integrity .
- pH dependence : Hydrolysis accelerates under acidic conditions (pH < 5); neutralize solutions with NaHCO₃ .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
- Solvent screening : Test solubility in DMSO, DMF, and dichloromethane using gravimetric analysis .
- Temperature gradients : Measure solubility at 25°C vs. 40°C to identify optimal conditions for catalytic reactions .
- Co-solvents : Use 10% v/v ethanol in water to improve aqueous dispersibility for biological assays .
Advanced: What methodologies validate its potential as a precursor for PET radiotracers?
- Isotopic labeling : Replace the boronate with ¹⁸F via fluoride displacement under microwave irradiation .
- In vitro stability assays : Incubate with human serum at 37°C and analyze degradation via LC-MS .
- Biodistribution studies : Use autoradiography in rodent models to track uptake in target tissues .
Advanced: How do substituent electronic effects influence its reactivity in palladium-catalyzed reactions?
- Hammett analysis : Correlate reaction rates with σ values of substituents on coupled aryl halides .
- Electrochemical studies : Cyclic voltammetry reveals electron-withdrawing trifluoromethyl groups reduce oxidative addition efficiency .
- Steric maps : Molecular modeling (e.g., DFT) quantifies steric hindrance near the boronate group .
Advanced: What analytical techniques distinguish this compound from structural analogs with similar CAS numbers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
